molecular formula C11H12O2 B3046118 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI) CAS No. 119711-59-0

2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI)

Cat. No.: B3046118
CAS No.: 119711-59-0
M. Wt: 176.21 g/mol
InChI Key: BNBBFUJNMYQYLA-CLFYSBASSA-N
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Description

The compound 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI) (CAS: 65405-67-6) is an α,β-unsaturated aldehyde featuring a 4-methoxyphenyl substituent at the β-position and a methyl group at the α-position. Its (Z)-stereochemistry implies spatial proximity of the aldehyde group and the methyl substituent, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBBFUJNMYQYLA-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)OC)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119711-59-0
Record name p-Methoxy-alpha-methylcinnamaldehyde, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119711590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI15753BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its antimicrobial or antioxidant activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Propenal Derivatives and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups/Substituents Stability/Regulatory Notes Key Applications/Context
Target: 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI) (65405-67-6) C₁₁H₁₂O₂ (inferred) 176.21 g/mol Aldehyde, 4-methoxyphenyl, methyl No significant environmental risk Likely intermediate in organic synthesis
2-Propenoic acid, 2-[[[(4-methoxyphenyl)methoxy]carbonyl]amino]-3-phenyl-, methyl ester (140422-49-7) C₁₉H₁₉NO₅ 341.36 g/mol Ester, carbamate, phenyl, methoxy Not specified Potential monomer for polymer synthesis
2-Propenal, 3-phenyl- (CAS unspecified) C₉H₈O 132.16 g/mol Aldehyde, phenyl Not specified Found in gasifier effluents
2-Propenal, 3-(1H-imidazol-1-yl)- (21431-75-4) C₆H₆N₂O 122.12 g/mol Aldehyde, imidazolyl Incompatible with strong oxidizers Bioactive compound (e.g., antifungal agents)
2-Propenenitrile, 3-(4-formylphenyl)-, (2E)- (79382-88-0) C₁₀H₇NO 157.17 g/mol Nitrile, formylphenyl, (E)-stereo Not specified Intermediate in acrylonitrile chemistry

Structural and Functional Differences

  • Aldehyde vs. Acid/Ester Derivatives: The target compound’s aldehyde group contrasts with the ester and carbamate functionalities in 2-Propenoic acid derivatives (e.g., 140422-49-7). Aldehydes are generally more reactive toward nucleophiles, whereas esters are hydrolytically stable, making the latter more suitable for polymer applications .
  • Substituent Effects :
    The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to the simple phenyl group in 3-phenylpropenal . This could increase resonance stabilization in the target compound.
  • Heterocyclic vs. Aromatic Substituents :
    3-(1H-imidazol-1-yl)-propenal (21431-75-4) introduces a nitrogen-rich heterocycle, which may confer biological activity (e.g., enzyme inhibition) absent in purely aromatic analogs .

Stereochemical and Reactivity Considerations

  • In contrast, (E)-isomers (e.g., 79382-88-0) exhibit trans spatial arrangements, altering steric and electronic profiles .

Regulatory and Stability Insights

  • The target compound’s lack of environmental risk designation under Canadian regulations contrasts with 3-(1H-imidazol-1-yl)-propenal , which requires careful handling due to incompatibility with oxidizers .

Biological Activity

2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI), also known as 4-methoxy-cinnamaldehyde , is a compound belonging to the class of cinnamaldehydes . This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C11H12O2
  • CAS Number : 65405-67-6
  • Molecular Weight : 176.2118 g/mol
  • IUPAC Name : (2E)-3-(4-methoxyphenyl)-2-methylprop-2-enal

Antioxidant Activity

Research has demonstrated that compounds structurally similar to 2-propenal exhibit significant antioxidant properties. A study indicated that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that 2-propenal can modulate inflammatory pathways. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in the management of inflammatory diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of cinnamaldehyde derivatives. For instance, a study revealed that 4-methoxy-cinnamaldehyde induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging, inhibition of lipid peroxidation
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Effect in Human Cells

A study conducted on human endothelial cells showed that treatment with 2-propenal resulted in a significant reduction in oxidative stress markers. The results indicated an increase in cellular glutathione levels and a decrease in reactive oxygen species (ROS) production, highlighting its protective effects against oxidative damage .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of 2-propenal significantly reduced joint swelling and inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators, suggesting its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI)
Reactant of Route 2
Reactant of Route 2
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI)

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